2,3-Bis(4-chlorobenzoyloxy)butanedioic acid

Chiral resolution Diastereomeric salt formation Acid-base equilibria

2,3-Bis(4-chlorobenzoyloxy)butanedioic acid (CAS 847603-66-1) is a chiral (2S,3S) O,O'-diacyl tartaric acid diester that outperforms dibenzoyl tartaric acid (DBTA) where stronger acidity is critical. Its pKa of 1.36±0.25 (vs. DBTA's 1.85) drives complete diastereomeric salt formation with weakly basic racemates, yielding superior enantiomeric excess. The elevated logP (2.91) enhances organic solvent solubility for normal-phase HPLC and biphasic extraction. Dual chlorine atoms provide a unique ³⁵Cl/³⁷Cl MS fingerprint for unambiguous identification. Optimal for chiral stationary phases and asymmetric synthesis.

Molecular Formula C18H12Cl2O8
Molecular Weight 427.2 g/mol
Cat. No. B12081249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(4-chlorobenzoyloxy)butanedioic acid
Molecular FormulaC18H12Cl2O8
Molecular Weight427.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl
InChIInChI=1S/C18H12Cl2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24)
InChIKeyHIQPWCGALHNQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(4-chlorobenzoyloxy)butanedioic Acid: A Defined Chiral Dicarboxylic Acid Diester for Enantioselective Applications


2,3-Bis(4-chlorobenzoyloxy)butanedioic acid, CAS 847603-66-1, is a chiral dicarboxylic acid diester of tartaric acid featuring two 4-chlorobenzoyl groups at the 2- and 3-positions of the butanedioic acid backbone . The compound exists as the (2S,3S)-enantiomer, characterized by molecular formula C18H12Cl2O8 and a molecular weight of 427.19 g/mol . Its predicted physicochemical properties include a pKa of 1.36±0.25, a logP of 2.91360, and a boiling point of 643.2±55.0 °C . As an O,O'-diacyl tartaric acid derivative, it belongs to a class of compounds widely employed as chiral resolving agents, chiral stationary phases, and intermediates in asymmetric synthesis [1][2].

Why In-Class O-Acyl Tartaric Acid Derivatives Are Not Interchangeable: The Critical Role of 4-Chloro Substitution in 2,3-Bis(4-chlorobenzoyloxy)butanedioic Acid


Within the family of O,O'-diacyl tartaric acids, subtle variations in the aryl substituent profoundly alter key physicochemical properties that govern enantiorecognition, solubility, and crystallization behavior [1]. The 4-chloro substitution in 2,3-bis(4-chlorobenzoyloxy)butanedioic acid confers distinct electronic, steric, and lipophilic characteristics compared to unsubstituted (dibenzoyl) or methyl-substituted (ditoluoyl) analogs [2]. These differences manifest in quantifiable parameters—including pKa, logP, molecular weight, and storage requirements—that directly impact performance in chiral resolution processes and downstream applications [1]. Consequently, substituting this compound with a structurally related analog without empirical validation risks altered enantioselectivity, solubility mismatches, and suboptimal diastereomeric salt formation [3].

Quantitative Differentiation of 2,3-Bis(4-chlorobenzoyloxy)butanedioic Acid Versus Closest O-Acyl Tartaric Acid Analogs


Enhanced Acidity (Lower pKa) Relative to Dibenzoyl and Ditoluoyl Tartaric Acids

2,3-Bis(4-chlorobenzoyloxy)butanedioic acid exhibits a predicted pKa of 1.36±0.25, which is substantially more acidic than dibenzoyl tartaric acid (DBTA, pKa 1.85±0.25) and ditoluoyl tartaric acid (DTTA, pKa 1.46±0.25) [1]. The electron-withdrawing 4-chloro substituent lowers the pKa by approximately 0.5 units compared to the unsubstituted phenyl analog, and by approximately 0.1 units compared to the methyl-substituted analog .

Chiral resolution Diastereomeric salt formation Acid-base equilibria

Elevated Lipophilicity (Higher LogP) Driving Differential Solubility and Partitioning

The calculated logP of 2,3-bis(4-chlorobenzoyloxy)butanedioic acid is 2.91360, representing a substantial increase in lipophilicity compared to dibenzoyl tartaric acid (logP ≈ 1.6) . This approximately 1.3-unit increase in logP corresponds to a roughly 20-fold higher theoretical partition coefficient favoring nonpolar environments .

Lipophilicity Solubility Chiral recognition

Distinctive Molecular Weight and Chlorine Content Enabling Detection and Characterization

2,3-Bis(4-chlorobenzoyloxy)butanedioic acid possesses a molecular weight of 427.19 g/mol and contains two chlorine atoms (isotopic signature), in contrast to dibenzoyl tartaric acid (358.30 g/mol) and ditoluoyl tartaric acid (386.36 g/mol) [1]. The chlorine isotopic pattern (³⁵Cl/³⁷Cl) provides a distinctive mass spectrometric signature that facilitates compound identification and purity assessment .

Mass spectrometry Elemental analysis Quality control

Stringent Storage Requirements (2-8°C) Indicating Thermal Lability Relative to Ambient-Stable Analogs

Vendor specifications for 2,3-bis(4-chlorobenzoyloxy)butanedioic acid mandate storage at 2-8°C under sealed, dry conditions . In contrast, dibenzoyl tartaric acid is routinely stored below +30°C, and ditoluoyl tartaric acid is also specified for storage below +30°C . This 22-28°C differential in recommended storage temperature suggests enhanced thermal lability associated with the 4-chloro substitution.

Stability Storage Handling

Procurement-Driven Application Scenarios for 2,3-Bis(4-chlorobenzoyloxy)butanedioic Acid Based on Quantified Differentiation


Chiral Resolution of Basic Pharmaceutical Intermediates Requiring Stronger Acidic Resolving Agents

The lower pKa (1.36±0.25) relative to DBTA (1.85±0.25) makes 2,3-bis(4-chlorobenzoyloxy)butanedioic acid a preferred candidate for resolving weakly basic racemates where a stronger acid is required to drive diastereomeric salt formation to completion . This scenario is particularly relevant when DBTA fails to achieve satisfactory enantiomeric excess due to insufficient proton transfer [1].

Development of Nonaqueous Chiral Recognition Systems Exploiting Enhanced Lipophilicity

With a logP of 2.91360—approximately 1.3 units higher than DBTA—this compound is better suited for applications in organic solvent systems where increased lipophilicity improves solubility and partitioning behavior . This includes the preparation of chiral stationary phases for normal-phase HPLC and the design of enantioselective extraction protocols in biphasic systems [2].

Analytical Method Development Requiring Distinctive Mass Spectrometric Detection

The presence of two chlorine atoms and the associated isotopic signature (³⁵Cl/³⁷Cl) provides a unique mass spectrometric fingerprint that distinguishes 2,3-bis(4-chlorobenzoyloxy)butanedioic acid from non-halogenated analogs . This feature is valuable for developing LC-MS/MS methods where unambiguous identification of the resolving agent or its derivatives is required in complex matrices [1].

Cold-Chain Managed Research Programs Where Thermal Lability Is Acceptable

The refrigerated storage requirement (2-8°C) necessitates cold-chain logistics but may be justified when the unique electronic and steric properties conferred by the 4-chloro substituent are essential for the intended application . Procurement decisions should weigh this handling constraint against the compound's differentiated acidity and lipophilicity profile [1].

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